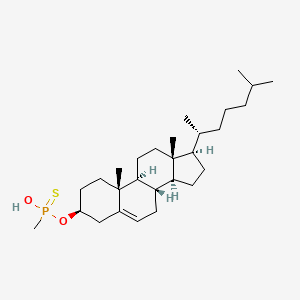
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group, an acetyloxy group, and a methoxyphenoxy moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butyl chloroformate to form the Boc-protected amine.
Formation of the phenoxy moiety: The phenoxy group is introduced through a nucleophilic substitution reaction using 4-acetyloxy-2-methoxyphenol and an appropriate leaving group.
Coupling reaction: The Boc-protected amine is then coupled with the phenoxy moiety under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetyloxy group can be reduced to a hydroxyl group.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of the free amine.
Applications De Recherche Scientifique
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This compound can also interact with various molecular targets, including enzymes and receptors, depending on its specific structural modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyloxycarbonyl-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine: Similar structure but with a hydroxyl group instead of an acetyloxy group.
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-ethoxyphenoxy)-ethylamine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct reactivity and stability. This makes it particularly useful in synthetic chemistry for the selective protection and deprotection of functional groups.
Propriétés
IUPAC Name |
[3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-11(18)22-12-6-7-13(14(10-12)20-5)21-9-8-17-15(19)23-16(2,3)4/h6-7,10H,8-9H2,1-5H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPXMAKLWIUYRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OCCNC(=O)OC(C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)



